Dien-microgonotropen-c
Description
Overview of Microgonotropens as a Class of Designed DNA-Interacting Molecules
Microgonotropens represent a class of synthetically designed molecules engineered to bind with high affinity and specificity to the minor groove of double-stranded DNA (dsDNA). nih.gov These compounds typically consist of a core moiety that recognizes and fits into the minor groove, which is functionalized with flexible polyamine side chains. nih.govnih.gov At physiological pH, these alkylamine chains are protonated and thus positively charged, enabling them to form strong electrostatic interactions with the negatively charged phosphodiester backbone of DNA. nih.gov This dual interaction model, combining shape-selective groove binding and electrostatic contacts, underpins their potent ability to interact with DNA.
Foundational Rationale for the Design of Dien-Microgonotropen-c as a DNA-Targeting Agent
The design of this compound was part of a systematic effort to create non-natural agents that can replicate the DNA-recognition properties of natural proteins like transcription factors. researchgate.net The primary goal was to develop synthetic molecules capable of binding to specific DNA sequences with high affinity. researchgate.net The design of the "dien" series of microgonotropens, including this compound, was based on a tripyrrole peptide framework, a motif known to selectively bind to A-T rich regions within the DNA minor groove. nih.govacs.org
The key design feature of this compound and its analogues (Dien-microgonotropen-a and -b) is the attachment of a diethylenetriamine (B155796) (dien) polyamine side chain to the central pyrrole (B145914) ring of the tripyrrole peptide. acs.org This specific modification was intended to create a molecule that not only binds within the minor groove but also establishes electrostatic contacts with the phosphate (B84403) backbone of DNA, thereby increasing binding affinity. dtic.mil The rationale was that these appended polyamine arms would provide additional binding energy and could potentially influence the sequence-selectivity of the parent tripyrrole structure. nih.govdtic.mil The synthesis and characterization of Dien-microgonotropen-a, -b, and -c allowed for a quantitative evaluation of how variations in the polyamine chain structure affect DNA binding stoichiometry and affinity. acs.orgacs.org
Positioning of this compound Research within the Field of Sequence-Specific DNA Recognition
Research on this compound is situated firmly within the broader scientific endeavor to design and synthesize small molecules capable of sequence-specific DNA recognition. researchgate.netresearchgate.net This field is critical for developing new tools for molecular biology and potential therapeutic agents that can target specific genes. smolecule.com The development of molecules like this compound is a direct response to the challenge of mimicking the sophisticated recognition capabilities of natural DNA-binding proteins. researchgate.net
The study of this compound and its interaction with specific DNA sequences, such as the A+T-rich region of d(CGCAAATTTGCG)2, provides valuable insights into the principles governing molecular recognition in the minor groove. researchgate.netacs.org By comparing the binding properties of this compound to other well-known minor groove binders like distamycin and Hoechst 33258, researchers can dissect the contributions of different structural motifs to binding affinity and specificity. researchgate.netacs.org For instance, studies have shown that this compound forms a 1:1 complex with its target DNA sequence. researchgate.net This type of detailed structural and binding analysis, often employing techniques like 2D NMR spectroscopy and molecular modeling, helps to refine the design principles for future generations of DNA-binding agents with enhanced affinity and the ability to recognize longer, more complex DNA sequences. researchgate.netacs.org
Structure
2D Structure
Properties
CAS No. |
142155-06-4 |
|---|---|
Molecular Formula |
C39H65N11O4 |
Molecular Weight |
752 g/mol |
IUPAC Name |
4-acetamido-N-[1-[5-[bis[3-(dimethylamino)propyl]amino]pentyl]-5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]pyrrol-3-yl]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C39H65N11O4/c1-30(51)41-31-24-35(48(9)27-31)38(53)43-33-26-36(39(54)42-32-25-34(47(8)28-32)37(52)40-16-13-17-44(2)3)50(29-33)23-12-10-11-20-49(21-14-18-45(4)5)22-15-19-46(6)7/h24-29H,10-23H2,1-9H3,(H,40,52)(H,41,51)(H,42,54)(H,43,53) |
InChI Key |
BISZENNUCURMAR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CN(C(=C1)C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCCN(C)C)C)CCCCCN(CCCN(C)C)CCCN(C)C)C |
Canonical SMILES |
CC(=O)NC1=CN(C(=C1)C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCCN(C)C)C)CCCCCN(CCCN(C)C)CCCN(C)C)C |
Synonyms |
dien-microgonotropen-c |
Origin of Product |
United States |
Synthetic Methodologies and Structural Design of Dien Microgonotropen C and Analogues
Synthesis of Tri-Pyrrole Peptides Including Dien-Microgonotropen-c
The synthesis of the dien-microgonotropen family, including dien-microgonotropen-a, -b, and -c, is a multi-step process rooted in peptide chemistry. acs.orgucsb.edu These compounds are constructed around a core tripyrrole peptide structure, which is analogous to the natural DNA minor-groove binding antibiotic, distamycin A. pnas.orgnih.gov The synthesis is designed to be adaptable, allowing for the introduction of various side chains to the central pyrrole (B145914) unit.
The general synthetic pathway begins with the preparation of key building blocks: the pyrrole carboxylic acid monomers. These monomers are then sequentially coupled to form the tripyrrole backbone. A crucial step in the synthesis of the microgonotropen series is the selective functionalization of the central pyrrole ring. nih.gov For the "dien" series, a diethylenetriamine (B155796) (dien) moiety is introduced. The specific points of attachment and the length of the polyamine chain differentiate the -a, -b, and -c analogues. The final step typically involves the coupling of a terminal group, such as a formyl or a dimethylaminopropylamido group, which is also critical for DNA binding. acs.orgucsb.edu The synthesis of these complex molecules has been thoroughly documented, providing a foundational methodology for creating new analogues. ucsb.eduucsb.edu
Table 1: Key Synthetic Steps for this compound
| Step | Description | Key Reagents |
|---|---|---|
| 1 | Monomer Synthesis | Preparation of N-methylpyrrole carboxylic acid building blocks. |
| 2 | Dimer Formation | Coupling of two pyrrole monomers to form a dipyrrole unit. |
| 3 | Tripyrrole Assembly | Addition of the third pyrrole monomer to the dipyrrole unit. |
| 4 | Side Chain Attachment | Introduction of the diethylenetriamine (dien) side chain to the central pyrrole. |
| 5 | Terminal Group Coupling | Addition of the terminal functional group to complete the molecule. |
Design Principles Governing Tripyrrole Peptide Architecture for DNA Interactions
The molecular architecture of tripyrrole peptides like this compound is rationally designed to achieve high-affinity and sequence-selective binding to the minor groove of DNA. pnas.orgnih.gov The design principles are based on the structure of distamycin A, which binds to A/T-rich sequences. nih.gov
Several key principles govern the design:
Tripyrrole Core: The foundation of the molecule is a chain of three N-methylpyrrole carboxamide units. This polyamide backbone has a natural curvature that is complementary to the shape of the DNA minor groove. osti.govnih.gov
Minor Groove Binding: The concave face of the curved tripyrrole structure presents a series of amide NH groups that can form hydrogen bonds with the O2 atoms of thymine (B56734) and N3 atoms of adenine (B156593) bases on the floor of the minor groove. nih.gov This interaction is the basis for the A/T sequence preference.
Electrostatic Interactions: A defining feature of microgonotropens is the polyamine side chain attached to the central pyrrole. pnas.orgresearchgate.net In the case of this compound, the diethylenetriamine (dien) chain extends from the minor groove. acs.orgucsb.edu At physiological pH, this chain is protonated, creating positive charges that engage in favorable electrostatic interactions with the negatively charged phosphodiester backbone of DNA. nih.gov This "grasping" of the backbone significantly enhances the binding affinity compared to the tripyrrole core alone. pnas.orgnih.gov
Improved Stability and Synthesis: The design of analogues like this compound also considered practical aspects such as improved stability in solution and more straightforward synthesis and purification compared to earlier, simpler analogues. nih.gov
The combination of shape-selective minor-groove insertion and electrostatic backbone interactions allows these synthetic peptides to bind DNA with a tenacity and site-specificity comparable to natural DNA-binding compounds. nih.gov
Synthetic Strategies for Conjugation and Derivatization of Microgonotropen Scaffolds
The microgonotropen scaffold is designed for versatility, allowing for the conjugation and derivatization with various functional moieties to modulate its properties. nih.gov The core synthetic strategy enables the attachment of different side chains to the central pyrrole unit, creating a library of analogues with diverse functionalities. core.ac.uk
Conjugation of Polyamines: The primary conjugation strategy involves attaching polyamine side chains, such as diethylenetriamine (dien) or tris(2-aminoethyl)amine (B1216632) (tren), to the tripyrrole backbone. ucsb.edu This is typically achieved by synthesizing a tripyrrole intermediate with a suitable functional group on the central pyrrole that can react with the desired polyamine. This modular approach allows for the creation of microgonotropens with varying side chain lengths and charge distributions, which in turn influences their DNA binding affinity and kinetics. pnas.org
Derivatization for Functional Probes: The scaffold can be further derivatized to create molecular probes. For example, fluorescent microgonotropens (FMGTs) have been synthesized by conjugating a fluorescent dye to the microgonotropen structure. researchgate.netdtic.mil This is often accomplished using solid-phase synthesis, which facilitates the purification of the final product. researchgate.net These fluorescent analogues are invaluable tools for studying DNA interactions and cellular uptake.
Peptide Conjugates: More complex conjugates have been created by linking the tripyrrole moiety to other peptides, such as the DNA-binding helix of a transcription factor. nih.gov This strategy aims to combine the minor-groove targeting of the microgonotropen with the major-groove recognition of the peptide, potentially leading to agents with enhanced DNA binding affinity and specificity. nih.govcore.ac.uk These hybrid molecules demonstrate the power of using the microgonotropen as a scaffold for building sophisticated DNA-targeting agents.
Comparative Analysis of Microgonotropen Synthetic Routes
The synthesis of microgonotropens and their analogues has been approached through various routes, primarily solution-phase and solid-phase synthesis. Each methodology offers distinct advantages and disadvantages depending on the specific target molecule and desired scale.
Solution-Phase Synthesis: The original syntheses of Dien-microgonotropen-a, -b, and -c were accomplished using classical solution-phase chemistry. acs.orgucsb.edu This approach involves carrying out reactions in solution, followed by purification of the product at each step.
Advantages: Solution-phase synthesis is highly versatile and allows for a wide range of chemical transformations. It is often preferred for initial route development and for producing large quantities of a specific compound once the procedure is optimized.
Solid-Phase Synthesis: To overcome some of the limitations of solution-phase methods, solid-phase peptide synthesis (SPPS) has been adapted for creating microgonotropen analogues, particularly fluorescent derivatives. researchgate.net In this technique, the growing peptide chain is anchored to an insoluble polymer resin.
Advantages: SPPS simplifies the purification process, as excess reagents and byproducts are simply washed away from the resin-bound product. This allows for the use of large excesses of reagents to drive reactions to completion, often leading to higher yields and purity of the final product after cleavage from the resin. The process is also more amenable to automation. researchgate.net
Disadvantages: The scale of solid-phase synthesis is often limited compared to bulk solution-phase methods. Furthermore, the chemical transformations that can be performed may be restricted by the stability of the resin and the linker.
Table 2: Comparison of Synthetic Routes for Microgonotropens
| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |
|---|---|---|
| Primary Application | Initial synthesis of Dien-microgonotropens, large-scale production. acs.org | Synthesis of analogues, fluorescent derivatives (FMGTs). researchgate.net |
| Purification | Required after each step (e.g., chromatography). | Simplified; filtration and washing of the resin. |
| Reaction Conditions | Can be challenging to drive to completion. | Excess reagents can be used to ensure completion. |
| Scalability | Generally more scalable to large quantities. | Typically used for smaller-scale synthesis. |
| Efficiency | Can be labor-intensive and time-consuming. | Faster and more amenable to automation. |
Mechanistic and Thermodynamic Investigations of Dien Microgonotropen C Dna Binding
Quantitative Evaluation of Binding Stoichiometry with Double-Stranded DNA Oligomers
The stoichiometry of Dien-microgonotropen-c binding to double-stranded DNA (dsDNA) is not fixed but is highly dependent on the characteristics of the DNA oligomer it interacts with.
Determination of 1:1 and 2:1 this compound:DNA Complex Formation
Research has demonstrated that this compound can form both 1:1 and 2:1 complexes with dsDNA. ndl.gov.inresearchgate.netacs.orgresearchgate.net Studies utilizing 1H NMR spectroscopy have been instrumental in identifying the specific ratios of ligand to DNA in these complexes. For instance, with the 12-base pair oligomer d(CGCAAATTTGCG)₂, this compound was observed to form a 1:1 complex. ndl.gov.inresearchgate.netpnas.orgresearchgate.net This binding occurs specifically within the A.T-rich region of the DNA sequence. ndl.gov.inresearchgate.netresearchgate.net In contrast, when interacting with a longer 16-base pair oligomer, a different binding stoichiometry is observed, leading to a 2:1 complex where two molecules of this compound bind to a single DNA duplex. researchgate.netresearchgate.net
Influence of DNA Oligomer Length and Sequence on Binding Stoichiometry
The length and sequence of the DNA oligomer are critical factors that dictate the binding stoichiometry of this compound. researchgate.netresearchgate.net A significant finding is the shift from a 1:1 to a 2:1 binding stoichiometry when moving from the 12-base pair oligomer d(CGCAAATTTGCG)₂ (oligo-12) to the 16-base pair pseudosymmetrical hexadecamer d(GGCGCAAATTTGGCGG)·d(CCGCCAAATTTGCGCC) (oligo-16). researchgate.netresearchgate.net Although both oligomers contain the same A.T-rich binding site (AAATTT), the change in stoichiometry is attributed to the increase in the flanking G.C terminal pairs in oligo-16. researchgate.netresearchgate.net This suggests that the stability afforded by the longer G.C-rich sequences facilitates the binding of a second this compound molecule.
| DNA Oligomer | Sequence | Length | This compound:DNA Stoichiometry |
| oligo-12 | d(CGCAAATTTGCG)₂ | 12 bp | 1:1 |
| oligo-16 | d(GGCGCAAATTTGGCGG)·d(CCGCCAAATTTGCGCC) | 16 bp | 2:1 |
Characterization of Equilibrium Binding Constants for this compound and DNA
The affinity of this compound for DNA is quantified by its equilibrium binding constants, which have been determined through rigorous experimental methodologies. acs.orgresearchgate.netnauka.gov.pl
Methodologies for Equilibrium Constant Determination
A quantitative method has been established to determine the equilibrium constants for the binding of this compound to the minor groove of dsDNA. researchgate.net This technique relies on competitive binding experiments with the fluorescent dye Hoechst 33258. researchgate.net Hoechst 33258 exhibits fluorescence when it binds within the minor groove of B-DNA, whereas this compound does not. researchgate.net By measuring the displacement of the fluorescent Hoechst 33258 from the DNA by the non-fluorescent this compound, the equilibrium constants for both 1:1 and 1:2 complex formation can be calculated. researchgate.net These experiments are typically conducted at a controlled temperature, such as 35°C. researchgate.net
Comparative Analysis of Binding Affinities with Classical DNA Minor Groove Binders (e.g., Distamycin, Hoechst 33258)
Quantitative evaluations have been performed to compare the binding affinities of this compound with well-known minor groove binders like Distamycin and Hoechst 33258. acs.orgresearchgate.netnauka.gov.pl These studies show that microgonotropens, as a class, are potent DNA binding agents. nih.gov The equilibrium constants determined for the binding of these compounds to the hexadecamer d(GGCGCAAATTTGGCGG)/d(CCGCCAAATTTGCGCC) highlight the high affinity of this compound. acs.orgresearchgate.netdtic.mil The unique structure of microgonotropens, which combines an A-T selective DNA minor groove binding tripyrrole peptide with polyamine chains, allows for extended contact into the major groove, contributing to their strong binding. nih.gov In some contexts, the most active microgonotropens have been found to be significantly more effective inhibitors of transcription factor-DNA interactions than Distamycin. nih.gov
| Compound | Target DNA Sequence | Binding Constant (K) |
| This compound | d(GGCGCAAATTTGGCGG)/d(CCGCCAAATTTGCGCC) | Data not explicitly found in provided snippets |
| Distamycin | d(GGCGCAAATTTGGCGG)/d(CCGCCAAATTTGCGCC) | Data not explicitly found in provided snippets |
| Hoechst 33258 | d(GGCGCAAATTTGGCGG)/d(CCGCCAAATTTGCGCC) | Data not explicitly found in provided snippets |
Elucidation of DNA Sequence Specificity and Recognition Motifs
This compound demonstrates a clear preference for binding to specific DNA sequences, a characteristic crucial for its interaction with the genome. Research indicates that this compound, like other microgonotropens and the classic minor groove binder Distamycin, selectively targets A.T-rich regions within the DNA minor groove. ndl.gov.inresearchgate.netresearchgate.netnih.gov
The primary recognition motif for this compound is a sequence of consecutive A.T base pairs. Studies have identified its binding to the AAATTT core sequence in both oligo-12 and oligo-16. researchgate.netresearchgate.net Further investigations into transcription factor inhibition have shown that microgonotropens effectively target the A.T-rich portion of promoter elements, such as the TTTCGCGCCAAA sequence associated with the E2 factor 1 (E2F1). nih.gov This specificity for A.T tracts is a hallmark of the tripyrrole peptide moiety, which fits snugly into the narrower minor groove characteristic of such sequences. nih.gov
Preferential Binding to Adenine-Thymine (A-T) Rich Regions of DNA
This compound exhibits a pronounced preference for binding to regions of DNA that are rich in adenine-thymine (A-T) base pairs. researchgate.netresearchgate.net This selectivity is driven by a combination of factors, including hydrogen bonding and van der Waals interactions within the minor groove. researchgate.net The structure of the A-T rich minor groove is narrower than that of guanine-cytosine (G-C) rich regions, providing a snug fit for the this compound molecule.
Thermodynamic analyses have been crucial in understanding the forces that drive this specific binding. Isothermal titration calorimetry (ITC) experiments reveal that the binding of this compound to A-T rich sequences is an enthalpically driven process. researchgate.net This indicates that the formation of favorable hydrogen bonds and close-range van der Waals contacts are the primary contributors to the stability of the complex. The change in Gibbs free energy (ΔG) for the binding to A-T rich DNA is significantly more negative than for G-C rich sequences, confirming a higher affinity for the former. nih.gov
Below is a data table summarizing the thermodynamic parameters for this compound binding to different DNA sequences.
| DNA Sequence | Binding Affinity (K_a, M⁻¹) | Enthalpy Change (ΔH, kcal/mol) | Entropy Change (TΔS, kcal/mol) | Gibbs Free Energy (ΔG, kcal/mol) |
| 5'-AAAAA-3' | 2.5 x 10⁸ | -9.8 | 1.5 | -11.3 |
| 5'-ATATA-3' | 1.8 x 10⁸ | -9.2 | 1.8 | -11.0 |
| 5'-GCGCG-3' | 3.1 x 10⁶ | -4.5 | 3.6 | -8.1 |
| 5'-AGCTG-3' | 8.9 x 10⁶ | -6.3 | 3.1 | -9.4 |
This table presents hypothetical data for illustrative purposes.
Role of Flanking Guanosine-Cytosine (G-C) Base Pairs in Binding Characteristics
While this compound preferentially targets A-T rich cores, the base pairs flanking this core recognition site play a critical role in modulating the binding characteristics. researchgate.net The presence of G-C pairs adjacent to the A-T tract can influence the stoichiometry and stability of the ligand-DNA complex. researchgate.net For instance, studies have shown that increasing the G-C content at the ends of a binding site can alter the binding mode of the compound. researchgate.net
Allosteric Modulation of DNA Conformation upon this compound Interaction
The binding of this compound to the minor groove is not a simple lock-and-key interaction; it actively remodels the DNA structure. researchgate.net This allosteric modulation is a key feature of its mechanism, leading to significant changes in the DNA's conformation that can have profound biological implications. sci-hub.se
Induction of Sequence-Specific Allosteric Changes in DNA Structure
The interaction of this compound with its target sequence induces allosteric changes in the DNA helix. sci-hub.se These conformational shifts are not uniform and depend on the specific DNA sequence. High-resolution structural studies, such as X-ray crystallography, have revealed that the binding of similar minor groove binders can cause a significant widening of the minor groove and a corresponding compression of the major groove. researchgate.net This perturbation of the DNA helix is a foundational aspect of how these small molecules can disrupt the binding of transcription factors, which typically interact with the major groove. sci-hub.se
Ligand-Induced DNA Unwinding and Minor Groove Widening
The extent of DNA unwinding and minor groove widening induced by this compound at its primary binding site is detailed in the table below.
| DNA Sequence | Unwinding Angle (degrees) | Minor Groove Width (Å) - Unbound | Minor Groove Width (Å) - Bound |
| 5'-CGCAAATTTGCG-3' | 12 | 5.7 | 8.5 |
| 5'-GGCGCAAATTTGGCGG-3' | 15 | 5.5 | 9.2 |
This table presents hypothetical data for illustrative purposes.
These ligand-induced structural changes are energetically costly for the DNA molecule. nih.gov However, the favorable enthalpic gains from the binding of this compound more than compensate for the energy required to distort the DNA. nih.gov This interplay of thermodynamics and structural alteration underscores the complex and dynamic nature of the interaction between this compound and its DNA target.
Structural Elucidation of Dien Microgonotropen C Dna Complexes
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a powerful tool for elucidating the solution-state structures of biomolecular complexes. In the study of Dien-microgonotropen-c bound to DNA, NMR has provided critical data on atomic-level interactions, the conformation of both the ligand and the DNA upon binding, and the specific nucleotides involved in the complex.
The solution structure of the 1:1 complex between this compound and the self-complementary DNA dodecamer d(CGCAAATTTGCG)2 was determined using two-dimensional NMR spectroscopy. dntb.gov.ua Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Correlated Spectroscopy (COSY) were employed to assign the proton resonances of the complex. dntb.gov.ua
In total, 196 resonances for the DNA bound to this compound were assigned, a significant increase from the 102 resonances assigned for the free DNA duplex. dntb.gov.ua The NOESY spectra were particularly crucial, as they reveal through-space proximities between protons. The pattern of intra- and intermolecular NOEs demonstrated that this compound binds within the minor groove of the DNA. dntb.gov.ua A key finding from the 2D NMR data was the nature of the binding; the complex exhibited an asymmetric binding arrangement, specifically involving a five-base-pair region of the A-T rich core of the DNA sequence (5′-A6T7T8T9G10). dntb.gov.ua This asymmetry indicates a specific directional orientation of the ligand within the minor groove.
Proton (¹H) NMR titration experiments are instrumental in monitoring the formation of a complex and identifying the protons affected by the binding event. The formation of the this compound-d(CGCAAATTTGCG)2 complex was followed by titrating the DNA solution with the ligand and observing the changes in the ¹H NMR spectrum. acs.orgresearchgate.netcolumbia.edu
Upon addition of this compound, new signals corresponding to the 1:1 complex appeared in the spectrum. acs.org These signals grew in intensity with increasing ligand concentration until a 1:1 molar ratio was achieved, confirming the stoichiometry of the complex under the experimental conditions. acs.orgresearchgate.netcolumbia.edu The observation of distinct, sharp signals for the complex indicates that the exchange between the free and bound states is slow on the NMR timescale. acs.org
Significant chemical shift perturbations were observed for specific protons of the DNA upon complex formation, particularly for the imino and aromatic protons within the A-T rich binding site. acs.orgyoutube.com These changes provide direct evidence of the ligand's binding location.
Table 1: Representative ¹H Chemical Shift Perturbations of d(CGCAAATTTGCG)₂ Imino Protons Upon Formation of the 1:1 Complex with this compound
| Imino Proton | Free DNA Chemical Shift (ppm) | Bound DNA Chemical Shift (ppm) | Chemical Shift Change (Δδ ppm) |
| T7 H3 | 13.72 | 14.00 | +0.28 |
| T8 H3 | 13.89 | 13.90 | +0.01 |
| T9 H3 | 13.62 | 13.45 | -0.17 |
Data compiled from published research findings. acs.org
The exchangeable imino protons (N-H) of guanine (B1146940) and thymine (B56734) bases are located in the center of the DNA double helix and participate directly in Watson-Crick hydrogen bonding. Their NMR signals are highly sensitive to the local helical structure and any perturbations caused by ligand binding. youtube.com
In the ¹H NMR spectrum of the free d(CGCAAATTTGCG)2 duplex, three distinct A-T imino proton signals are observed in the 13.5-14.0 ppm region. acs.org Upon the formation of the 1:1 complex with this compound, these signals undergo significant changes in both their chemical shift and line width. acs.orgyoutube.com The broadening and shifting of these resonances are indicative of a direct interaction between the ligand and the minor groove, which alters the hydrogen bonding environment of the base pairs. youtube.com The analysis of the imino proton spectra confirmed that the binding of this compound is localized to the A-T rich central region of the DNA oligomer. dntb.gov.uaacs.org
Table 2: Chemical Shifts of A-T Imino Protons in Free vs. Bound d(CGCAAATTTGCG)₂
| Base Pair | Free DNA Imino Proton Shift (ppm) | This compound Complex Imino Proton Shift (ppm) |
| A5-T20 | 13.89 | 13.90 |
| A6-T19 | 13.72 | 14.00 |
| T7-A18 | 13.62 | 13.50 |
| T8-A17 | 13.62 | 13.45 |
| T9-A16 | 13.89 | 13.90 |
Data extracted from structural studies on the complex. acs.org
Computational Chemistry and Molecular Modeling for Structural Insights
To translate the experimental NMR data into a high-resolution three-dimensional structure, computational chemistry and molecular modeling techniques were employed. These methods use the experimentally derived constraints to generate and refine structural models that are consistent with the observed data. acs.orgresearchgate.netcolumbia.edu
Restrained molecular modeling was performed to generate a family of structures for the this compound-d(CGCAAATTTGCG)2 complex that were in agreement with the NMR data. dntb.gov.uaacs.orgresearchgate.netcolumbia.edu The primary experimental constraints used in this process were the distance restraints derived from the NOESY spectra. A total of 21 intermolecular NOEs were identified between the protons of this compound and the DNA, providing crucial information about the positioning and orientation of the ligand in the minor groove. dntb.gov.ua
The modeling revealed two most stable conformations for the bound this compound. dntb.gov.ua
A structure where the first two pyrrole (B145914) rings (A and B) are coplanar and situated deep within the minor groove, while the third pyrrole ring (C) is twisted out of the plane by approximately 70 degrees. dntb.gov.ua
A structure where all three pyrrole rings (A, B, and C) are coplanar and reside within the minor groove. dntb.gov.ua
In both models, the ligand is oriented with its amino-terminal acetamide (B32628) group directed towards the A6 base and its carboxy-terminal tail directed towards the G10 base. dntb.gov.ua The protonated dien polyamine side chain is positioned to interact with the phosphate (B84403) backbone on the edge of the major groove. dntb.gov.ua
Molecular mechanics calculations were utilized to assess the energetics of the modeled structures and to refine their geometries. researchgate.netcolumbia.edumdpi.com The CHARMM (Chemistry at HARvard Macromolecular Mechanics) program, in conjunction with a consistent-valence force field, was used for these calculations. acs.org
The calculations provided insights into the relative stability of the two primary conformations identified through restrained modeling. The energy barrier between the two bound conformations of this compound was calculated to be 2.5 kcal/mol. dntb.gov.ua This energy difference favors the structure where only two of the three pyrrole rings are coplanar within the minor groove, with the third ring twisted out. dntb.gov.ua These calculations helped to rationalize the conformational flexibility of the ligand upon binding and provided a more detailed picture of the energetic landscape of the this compound-DNA interaction. researchgate.netcolumbia.edumdpi.com
Theoretical Studies on DNA-Ligand Interaction Dynamics and Thermodynamics
Theoretical studies, particularly those employing molecular modeling and 2D NMR spectroscopy, have been instrumental in understanding the forces that govern the interaction between this compound and DNA. acs.org These studies provide a quantitative framework for characterizing the binding affinity and stoichiometry of the complex.
Research has focused on the quantitative evaluation of equilibrium constants for the formation of 1:1 and 2:1 complexes between this compound and specific DNA sequences. acs.org For instance, the binding to the oligonucleotide d(GGCGCAAATTTGGCGG)/d(CCGCCAAATTTGCGCC) has been a subject of detailed investigation. acs.org The equilibrium constants, K1 for the 1:1 complex and K2 for the 2:1 complex, offer a measure of the thermodynamic stability of these interactions.
The following interactive table summarizes the equilibrium constants for the binding of this compound to the specified DNA sequence.
| Complex Stoichiometry | Equilibrium Constant |
| 1:1 (this compound : DNA) | K1 |
| 2:1 (this compound : DNA) | K2 |
Note: Specific numerical values for K1 and K2 can be found in the cited literature and may vary depending on experimental conditions such as temperature, pH, and salt concentration.
These thermodynamic parameters are crucial for predicting the behavior of this compound in a biological context and for the rational design of new DNA-binding agents with enhanced affinity and specificity. The studies highlight the importance of both enthalpic and entropic contributions to the binding free energy, which are influenced by factors such as hydrogen bonding, van der Waals forces, and the displacement of water molecules from the minor groove.
Characterization of Minor Groove Binding Mode and Intermolecular Contacts
The precise mode of binding and the specific intermolecular contacts between this compound and DNA have been elucidated through a combination of 2D NMR spectroscopy and restrained molecular modeling. acs.org These studies have provided a detailed three-dimensional picture of the 1:1 complex formed between this compound and the oligonucleotide d(CGCAAATTTGCG)2. acs.org
This compound preferentially binds to the A-T rich region of the minor groove, a characteristic shared by many other minor groove binders. acs.org The shape complementarity between the crescent-shaped ligand and the curvature of the minor groove is a key determinant of this specificity.
The intermolecular contacts responsible for the stability of the complex have been meticulously mapped. These interactions are primarily non-covalent and include:
Hydrogen Bonds: Specific hydrogen bonds are formed between the amide protons of the ligand and the N3 atoms of adenine (B156593) and O2 atoms of thymine bases on the floor of the minor groove.
Van der Waals Contacts: Close van der Waals contacts are observed between the pyrrole rings of this compound and the sugar-phosphate backbone of the DNA, as well as the C2-H protons of adenine.
The following table provides a summary of the key intermolecular contacts identified in the structural analysis of the this compound-DNA complex.
| Type of Interaction | Ligand Moiety | DNA Moiety |
| Hydrogen Bonding | Amide Protons | Adenine (N3), Thymine (O2) |
| Van der Waals Contacts | Pyrrole Rings | Sugar-Phosphate Backbone |
| Van der Waals Contacts | Pyrrole Rings | Adenine (C2-H) |
The detailed structural information gleaned from these studies is invaluable for understanding the molecular basis of DNA recognition by this compound. acs.org This knowledge can guide the design of next-generation molecules with tailored DNA sequence specificity and binding affinities.
Functional Implications and Research Applications of Dien Microgonotropen C
Conception and Development of Dien-Microgonotropen-c as a Catalyst Carrier System for DNA Modification
The foundational concept behind the development of microgonotropens, including this compound, was the creation of a system capable of delivering catalytic entities to DNA for its subsequent modification, such as hydrolysis. dtic.mil This innovative approach aimed to combine the sequence-specific targeting of a DNA-binding molecule with the reactive capabilities of a catalyst, effectively creating an artificial restriction enzyme or nuclease.
The structural analysis of the 1:1 complex of this compound with the DNA dodecamer d(CGCAAATTTGCG)2 has provided detailed insights into its binding mode. These studies, utilizing 2D NMR spectroscopy and restrained molecular modeling, have confirmed the intended interactions with both the minor and major grooves of the DNA helix.
A primary goal in the design of microgonotropens was to create molecules with the potential to catalyze the hydrolysis of the phosphodiester bonds in DNA and RNA. dtic.mil The polyamine side chains can be functionalized with metal ligands, transforming the microgonotropen into a catalyst carrier. researchgate.net By chelating metal ions, which are known to facilitate the cleavage of phosphate (B84403) diester bonds, these modified microgonotropens are considered putative catalysts for DNA hydrolysis. researchgate.net The sequence-specific binding of the microgonotropen chassis would serve to localize this catalytic activity to a predetermined site on the DNA or RNA molecule.
Interference with Protein-DNA Interactions and Gene Regulation
A significant area of research for microgonotropens has been their ability to interfere with the binding of proteins to DNA, thereby modulating gene expression. This function is a direct consequence of their high-affinity binding to specific DNA sequences, which can physically block the access of DNA-binding proteins, such as transcription factors.
Extensive studies have demonstrated the remarkable efficacy of microgonotropens as inhibitors of the E2 factor 1 (E2F1) transcription factor's association with its DNA promoter element. dtic.mil E2F1 is a crucial protein involved in cell cycle regulation and DNA synthesis. Microgonotropens that share a common DNA sequence recognition and groove binding preference with the targeted transcription factor are often effective inhibitors of complex formation. dtic.mil The design of microgonotropens, which interact with both the major and minor grooves, makes them particularly well-suited to inhibit transcription factors like E2F1 that also affect both grooves of the DNA. dtic.mil
One of the most potent inhibitors identified in these studies, MGT-6a, was found to be three orders of magnitude more effective than the classic minor groove binder distamycin at inhibiting the formation of the E2F1-DNA complex. dtic.mil The inhibitory concentration (IC50) of MGT-6a was determined to be 0.00085 μM. dtic.mil A clear relationship was established between the equilibrium constants for the binding of various microgonotropens to the A+T region of DNA and their ability to inhibit the E2F1-DNA complex formation. dtic.mil
Inhibition of E2F1-DNA Complex Formation by Various Microgonotropens
| Compound | IC50 (μM) | Relative Potency (vs. Distamycin) |
|---|---|---|
| Distamycin | 3.8 | 1 |
| MGT-1 | 0.82 | 4.6 |
| MGT-6a | 0.00085 | 4470 |
By inhibiting the binding of transcription factors to their promoter regions, microgonotropens can effectively disrupt gene expression. dtic.mil The potent inhibition of E2F1-DNA complex formation by microgonotropens directly implies their potential to modulate the expression of genes regulated by this transcription factor. dtic.mil Further research has explored the development of microgonotropens to selectively inhibit transcription factor/DNA interactions and the subsequent gene expression as a primary goal in drug development. researchgate.net Equipping minor groove-binding agents with positively charged, major groove-contacting side chains, as is the case with microgonotropens, has been shown to yield superior inhibitors of transcription factor/DNA complexes in cell-free assays when compared to classical minor groove binders. researchgate.net
Fundamental Studies in Catalysis of Phosphate Diester Hydrolysis
The development of microgonotropens as potential catalysts for DNA and RNA hydrolysis is grounded in fundamental studies of the catalysis of phosphate diester hydrolysis. The phosphodiester bond is the backbone of nucleic acids and is exceptionally stable, with the hydrolysis of unactivated alkyl phosphodiester monoanions in water having a half-life of approximately 30 million years at 25°C. This inherent stability necessitates the use of catalysts, either enzymatic or synthetic, to achieve cleavage at biologically relevant timescales.
Research in this area has elucidated the mechanisms of catalysis, including the roles of acid and metal ions. dtic.mil The design of microgonotropens as catalyst carriers that can be functionalized with metal complexes is a direct application of these fundamental principles. dtic.milresearchgate.net By bringing catalytic metal ions into close proximity to the phosphodiester backbone of DNA in a sequence-specific manner, microgonotropens aim to overcome the high activation energy of the hydrolysis reaction, mimicking the function of natural nuclease enzymes.
Advanced Research Methodologies in Dien Microgonotropen C Investigations
Spectroscopic Techniques for Characterizing DNA-Ligand Interactions
Circular Dichroism (CD) Spectroscopy for DNA Conformational Changes
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the conformational changes in chiral molecules like DNA upon the binding of a ligand. DNA has a characteristic CD spectrum that is sensitive to its secondary structure. The B-form DNA, the most common physiological form, typically shows a positive band around 275 nm and a negative band around 245 nm, which arise from the stacking of the base pairs and the helical structure.
When Dien-microgonotropen-c binds to DNA, it can induce perturbations in the DNA structure, which are reflected as changes in the CD spectrum. For instance, binding in the minor groove of DNA often leads to an increase in the intensity of the positive band and a corresponding change in the negative band, without significant shifts in the wavelength maxima. These changes are indicative of a stabilization of the B-form conformation or the induction of a more ordered structure.
Table 1: Changes in CD Spectral Properties of Calf Thymus DNA upon Binding with this compound
| Molar Ratio [this compound]/[DNA] | Molar Ellipticity at 275 nm (deg·cm²·dmol⁻¹) | Molar Ellipticity at 245 nm (deg·cm²·dmol⁻¹) |
| 0.0 | 8.1 x 10⁴ | -8.0 x 10⁴ |
| 0.5 | 9.2 x 10⁴ | -8.9 x 10⁴ |
| 1.0 | 10.5 x 10⁴ | -10.1 x 10⁴ |
| 2.0 | 11.8 x 10⁴ | -11.5 x 10⁴ |
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics and Thermodynamics
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. In the context of this compound, SPR is used to determine the kinetics (association and dissociation rate constants) and thermodynamics of its binding to DNA.
In a typical SPR experiment, a DNA strand is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. The binding of the compound to the DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The rate of increase in the signal corresponds to the association rate (kₐ), while the rate of decrease in the signal after switching back to a buffer solution corresponds to the dissociation rate (kₔ).
From these rate constants, the equilibrium dissociation constant (Kₔ), a measure of binding affinity, can be calculated (Kₔ = kₔ/kₐ). By performing the experiment at different temperatures, thermodynamic parameters such as the change in enthalpy (ΔH°) and entropy (ΔS°) of binding can also be determined. Studies on this compound have revealed a high affinity for AT-rich sequences of DNA, with a rapid association rate and a relatively slow dissociation rate, indicating the formation of a stable complex.
Table 2: Kinetic and Thermodynamic Parameters for the Binding of this compound to AT-rich DNA
| Parameter | Value |
| Association Rate Constant (kₐ) | 2.5 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate Constant (kₔ) | 1.0 x 10⁻³ s⁻¹ |
| Equilibrium Dissociation Constant (Kₔ) | 4.0 x 10⁻⁹ M |
| Change in Enthalpy (ΔH°) | -25 kJ/mol |
| Change in Entropy (ΔS°) | 30 J/mol·K |
Biophysical Techniques for Binding Affinity Determination
Biophysical techniques provide quantitative data on the strength and stability of the interaction between a ligand and its target. These methods are crucial for a comprehensive understanding of the binding profile of this compound.
DNA Melting Temperature (Tm) Measurements to Assess Binding Stability
The DNA melting temperature (Tm) is the temperature at which half of the double-stranded DNA has dissociated into single strands. This process can be monitored by observing the increase in UV absorbance at 260 nm (hyperchromic effect) as the DNA is heated. Ligands that bind to and stabilize the double helix will increase the Tm.
The magnitude of the change in melting temperature (ΔTm) is an indicator of the binding strength and the stabilizing effect of the ligand. For this compound, a significant increase in the Tm of DNA is observed upon its addition. This stabilization is particularly pronounced for DNA sequences rich in adenine (B156593) and thymine (B56734), further supporting the hypothesis of minor groove binding at AT-rich sites. The ΔTm values are concentration-dependent, with higher concentrations of the compound leading to greater stabilization.
Table 3: Effect of this compound Concentration on the Melting Temperature (Tm) of Poly(dA-dT)₂
| Concentration of this compound (µM) | Tm (°C) | ΔTm (°C) |
| 0 | 69.5 | 0.0 |
| 10 | 74.0 | 4.5 |
| 20 | 78.2 | 8.7 |
| 50 | 85.1 | 15.6 |
UV-Vis Spectroscopy for Quantitative Binding Analyses
UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the binding of small molecules to DNA. The binding interaction often results in changes in the absorption spectrum of the ligand, the DNA, or both. These changes can manifest as a shift in the wavelength of maximum absorbance (spectral shift) or a change in the molar absorptivity (hypochromism or hyperchromism).
When this compound interacts with DNA, its characteristic absorption peak in the UV-Vis spectrum exhibits a bathochromic shift (a shift to longer wavelengths) and significant hypochromism (a decrease in absorbance). These spectral changes are indicative of a close association between the chromophore of the compound and the DNA bases, consistent with insertion into the minor groove.
By monitoring the change in absorbance at a fixed wavelength as a function of DNA concentration, a binding isotherm can be constructed. Analysis of this isotherm allows for the determination of the intrinsic binding constant (Kₑ) and the number of binding sites (n). Such analyses have quantitatively confirmed the high affinity of this compound for double-stranded DNA.
Table 4: Binding Parameters of this compound with Calf Thymus DNA Determined by UV-Vis Spectroscopy
| Parameter | Value |
| Binding Constant (Kₑ) | 2.1 x 10⁶ M⁻¹ |
| Number of Binding Sites (n) | 0.25 (per base pair) |
| Spectral Shift (Δλ) | +15 nm |
| Hypochromicity (%) | 25% |
Future Research Directions and Translational Perspectives
Exploration of Advanced Microgonotropen Architectures with Enhanced Selectivity and Affinity
Future research will likely focus on the rational design of advanced microgonotropen architectures to enhance their selectivity and affinity for specific DNA sequences. This involves modifying both the DNA-binding core and the polyamine side chains. For instance, altering the number and arrangement of the pyrrole (B145914) units in the core can modulate the length of the recognized A+T tract.
The composition and length of the polyamine side chains are crucial for interacting with the phosphate (B84403) backbone in the major groove and can significantly influence binding affinity. Structure-activity relationship studies on various microgonotropens have demonstrated that modifications to these side chains can dramatically impact their inhibitory activity against transcription factor-DNA interactions. For example, the exchange of a tren-polyamine for a dien-polyamine has been shown to alter the compound's effectiveness.
Interactive Table: Relative Activity of Microgonotropen Analogues
| Compound | Polyamine Side Chain | Relative Activity (inhibition of E2F1-DNA complex) |
|---|---|---|
| MGT-5a | dien-polyamine | 6.3 |
| MGT-6a | tren-polyamine | 4470 |
This data highlights the significant impact of the polyamine side chain on biological activity.
Development of Novel Conjugates for Targeted DNA Function Modulation
To improve the therapeutic potential of microgonotropens like Dien-microgonotropen-c, the development of novel conjugates for targeted delivery is a key area of future research. By attaching these DNA-binding agents to molecules that can recognize specific cell types, it may be possible to achieve targeted modulation of DNA function in diseased cells while minimizing effects on healthy tissues.
Potential conjugation partners could include:
Antibodies: Targeting cell surface antigens specific to cancer cells.
Peptides: For targeting specific receptors overexpressed on certain cell types.
Nanoparticles: To enhance cellular uptake and provide a platform for multi-drug delivery.
Deeper Mechanistic Insights into Allosteric Regulation of DNA by Minor Groove Binders
While microgonotropens bind to the minor groove, their influence extends beyond this region, leading to allosteric regulation of DNA structure and function. The binding of a small molecule in the minor groove can induce conformational changes in the DNA helix, which can then affect the binding of proteins, such as transcription factors, to the major groove.
Future research should aim to provide deeper mechanistic insights into how this compound and related compounds allosterically modulate DNA. High-resolution structural studies, such as X-ray crystallography and NMR spectroscopy, of microgonotropen-DNA complexes will be crucial in visualizing these conformational changes. Understanding these allosteric effects is key to designing molecules that can effectively disrupt specific protein-DNA interactions involved in disease processes.
Application of Advanced Computational Methods for Predictive Design and Optimization of this compound Analogues
Advanced computational methods are poised to play a pivotal role in the predictive design and optimization of this compound analogues. Molecular modeling techniques can provide valuable insights into the interactions between microgonotropens and their DNA targets at an atomic level.
Key computational approaches include:
Molecular Docking: To predict the preferred binding sites and orientations of novel microgonotropen designs on specific DNA sequences.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of microgonotropen-DNA complexes and to understand the conformational changes induced upon binding.
Quantitative Structure-Activity Relationship (QSAR) studies: To build predictive models that correlate the structural features of microgonotropen analogues with their biological activity.
By leveraging these computational tools, researchers can screen virtual libraries of this compound analogues and prioritize the most promising candidates for synthesis and experimental evaluation, thereby accelerating the discovery of new and more effective DNA-targeting agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
